3-Fluorobenzhydrazide
Overview
Description
3-Fluorobenzhydrazide: is an organic compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . . This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a hydrazide functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
- 3-Fluorobenzhydrazide is a hydrazide building block derived from benzoic acid . While specific primary targets haven’t been extensively studied for this compound, it likely interacts with various cellular components due to its reactivity.
- Hydrazide derivatives, including This compound , are bioactive. For instance, isoniazid (an antibiotic for tuberculosis) contains a hydrazide moiety and exhibits therapeutic effects .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
3-Fluorobenzhydrazide is a hydrazide building block, derived from benzoic acid . The hydrazide moiety in this compound is nucleophilic and readily reacts with electrophiles
Cellular Effects
Hydrazide derivatives are known to be bioactive . For example, isoniazid, a hydrazide derivative, is an antibiotic for tuberculosis .
Molecular Mechanism
The hydrazide moiety in this compound is nucleophilic and readily reacts with electrophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzhydrazide can be synthesized through a one-pot conventional method . The process involves dissolving benzoic acid or its derivative in ethanol, followed by the addition of sulfuric acid. The reaction mixture is refluxed for six hours and monitored using thin-layer chromatography (TLC). After completion, the mixture is neutralized with solid sodium bicarbonate and filtered. Hydrazine monohydrate is then added to the neutralized mixture and refluxed for an additional 3-6 hours. The final product is obtained by distillation and recrystallization from methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzhydrazide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and bases are commonly used.
Condensation Reactions: Carbonyl compounds like aldehydes and ketones are used.
Cyclization Reactions: Reagents like isothiocyanates can be used to form triazole-thione derivatives.
Major Products:
Scientific Research Applications
3-Fluorobenzhydrazide has diverse applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Chemical Biology: Used in the study of biological processes and the development of bioactive molecules.
Drug Discovery: Acts as a building block in the synthesis of potential pharmaceutical agents.
Analytical Chemistry: Employed as a reagent in analytical methods to detect and quantify other compounds.
Comparison with Similar Compounds
- 3-Methoxybenzohydrazide
- 3-Chlorobenzohydrazide
- 3-Bromobenzohydrazide
Comparison: 3-Fluorobenzhydrazide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its methoxy, chloro, and bromo counterparts . This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .
Properties
IUPAC Name |
3-fluorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUISEXNUHLZEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325997 | |
Record name | 3-Fluorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499-55-8 | |
Record name | Benzoic acid, 3-fluoro-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 499-55-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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